アムホテリシンBメチルエステル

概要

説明

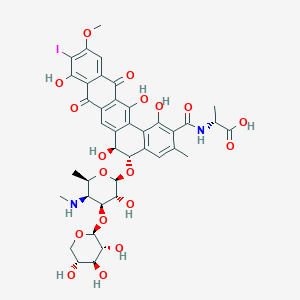

アムホテリシンBメチルエステルは、ポリエン系抗真菌薬であるアムホテリシンBの誘導体です。この化合物は、親化合物と比較して水への溶解性が高く、さまざまな用途で有望な代替手段となっています。アムホテリシンBメチルエステルは、アムホテリシンBの抗真菌作用を保持しながら、毒性を軽減しているため、医療および産業用途の有望な候補です .

2. 製法

合成経路および反応条件: アムホテリシンBメチルエステルは、ジアゾメタンを用いて精製されたアムホテリシンBを化学的に変換することで合成されます。このプロセスでは、アムホテリシンBと新たに調製されたジアゾメタンを反応させ、メチルエステル誘導体を生成します .

工業生産方法: アムホテリシンBメチルエステルの工業生産には、アムホテリシンBを生成することで知られる土壌細菌であるストレプトマイセス・ノドサスを発酵させます。発酵プロセスは、高濃度のアムホテリシンBを生成するように最適化されており、その後精製され、ジアゾメタンを用いてメチルエステル型に変換されます .

3. 化学反応解析

反応の種類: アムホテリシンBメチルエステルは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、化合物の特性を改変し、有効性を高めるために不可欠です .

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

4. 科学研究への応用

アムホテリシンBメチルエステルは、幅広い科学研究に応用されています。

科学的研究の応用

Amphotericin B methyl ester has a wide range of scientific research applications:

作用機序

アムホテリシンBメチルエステルの作用機序は、アムホテリシンBと同様です。真菌細胞膜の主要な構成要素であるエルゴステロールに結合し、膜の完全性を破壊する孔を形成し、細胞死を引き起こします。ヒト細胞のコレステロールよりもエルゴステロールへの選択的な結合により、抗真菌特異性が生まれます .

類似化合物:

アムホテリシンB: 親化合物で、強力な抗真菌作用がありますが、毒性がより高いです.

ナイスタチン: 同じようなメカニズムですが、臨床用途が異なる別のポリエン系抗真菌薬です.

ナタマイシン: 主に食品保存に使用されるポリエン系抗真菌薬です.

独自性: アムホテリシンBメチルエステルは、アムホテリシンBの抗真菌作用を維持しながら、溶解性が高く、毒性が低いことが特徴です。そのため、医療および産業用途の両方で有望な代替手段となっています .

生化学分析

Biochemical Properties

Amphotericin B methyl ester interacts with various biomolecules, particularly sterols in cell membranes . It forms pores in the cell membrane, leading to leakage of ions and subsequent cell death . This interaction is more sensitive to membranes containing ergosterol, a sterol found in fungal cells .

Cellular Effects

Amphotericin B methyl ester has a profound effect on various types of cells. It disrupts HIV-1 particle production and inhibits HIV-1 replication . It also possesses significant antifungal activity, disrupting the cell membranes of fungi .

Molecular Mechanism

The mechanism of action of Amphotericin B methyl ester is based on its interaction with cellular and lipid membranes, followed by the formation of ion channels of molecular size in the membranes . This interaction is more sensitive to membranes that contain ergosterol, a sterol found in fungal cells .

Temporal Effects in Laboratory Settings

It is known that it retains its antifungal activity and is significantly less toxic in mammals than Amphotericin B .

Dosage Effects in Animal Models

It is known that it is significantly less toxic in mammals than Amphotericin B .

Metabolic Pathways

It is known that it interacts with sterols in cell membranes, particularly ergosterol .

Transport and Distribution

It is known that it interacts with sterols in cell membranes, particularly ergosterol .

Subcellular Localization

It is known that it interacts with sterols in cell membranes, particularly ergosterol .

準備方法

Synthetic Routes and Reaction Conditions: Amphotericin B methyl ester is synthesized by the chemical conversion of purified amphotericin B using diazomethane. The process involves the reaction of amphotericin B with freshly prepared diazomethane, resulting in the formation of the methyl ester derivative .

Industrial Production Methods: The industrial production of amphotericin B methyl ester involves the fermentation of Streptomyces nodosus, a soil bacterium known for producing amphotericin B. The fermentation process is optimized to yield high concentrations of amphotericin B, which is then purified and converted to its methyl ester form using diazomethane .

化学反応の分析

Types of Reactions: Amphotericin B methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products:

類似化合物との比較

Amphotericin B: The parent compound, known for its potent antifungal activity but higher toxicity.

Nystatin: Another polyene antifungal with similar mechanisms but different clinical applications.

Natamycin: A polyene antifungal used primarily in food preservation.

Uniqueness: Amphotericin B methyl ester stands out due to its improved solubility and reduced toxicity while maintaining the antifungal efficacy of amphotericin B. This makes it a valuable alternative in both medical and industrial applications .

特性

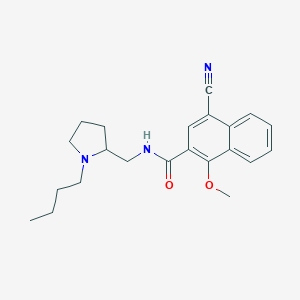

IUPAC Name |

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZIZEMIKKIBCA-TYVGYKFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H75NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35375-29-2 (hydrochloride) | |

| Record name | Methylamphotericin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701009331 | |

| Record name | Methylamphotericin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36148-89-7 | |

| Record name | Amphotericin B monomethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36148-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylamphotericin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylamphotericin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPHOTERICIN B METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074Z98YIW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Amphotericin B methyl ester, a semisynthetic derivative of Amphotericin B, primarily targets ergosterol, a key component of fungal cell membranes. [, , ] Similar to its parent compound, it binds to ergosterol, forming pores in the fungal cell membrane. [, , ] This disrupts membrane integrity, leading to leakage of essential cellular components and ultimately cell death. [, , ]

A: While Amphotericin B methyl ester preferentially binds to ergosterol, it can also interact with cholesterol, a component of mammalian cell membranes, albeit to a lesser extent. [, , ] This interaction can cause toxicity, although it is significantly reduced compared to Amphotericin B. [, , ]

ANone: Unfortunately, the provided research abstracts do not specify the molecular formula, weight, or spectroscopic data for Amphotericin B methyl ester.

ANone: The research provided focuses primarily on the antifungal and antiviral properties of Amphotericin B methyl ester. There is no mention of catalytic properties or applications in these studies.

ANone: The provided abstracts do not mention the use of computational chemistry or modeling techniques to study Amphotericin B methyl ester.

A: While the specific structural modifications are not detailed in the abstracts, it's suggested that the presence of the methyl ester group in Amphotericin B methyl ester contributes to its reduced toxicity compared to the parent compound, Amphotericin B. [, , , ] The methyl ester group may alter the drug's interaction with mammalian cell membranes, decreasing its affinity for cholesterol and thereby reducing toxicity.

A: Yes, the addition of an N-methyl-N-D-fructosyl group to Amphotericin B methyl ester, resulting in N-methyl-N-D-fructosyl Amphotericin B methyl ester (MF-AME), significantly reduces toxicity while maintaining antifungal activity. [, ] This derivative shows a reduced tendency to form oligomers in aqueous solutions, potentially contributing to its lower toxicity. [, ]

A: The research mentions the use of an ascorbate salt of Amphotericin B methyl ester. [, , ] This formulation might contribute to improved solubility and potentially bioavailability, but specific details are not provided in the abstracts. Additionally, liposomal formulations of Amphotericin B methyl ester and its derivatives have been investigated for their potential to improve therapeutic index. []

ANone: The provided research abstracts predominantly focus on the pharmacological and toxicological aspects of Amphotericin B methyl ester. Information regarding specific SHE regulations is not discussed.

A: Studies in mice have shown significant differences in the pharmacokinetics of Amphotericin B methyl ester depending on the route of administration. [] Intravenous administration results in significantly higher accumulation in the lungs compared to intraperitoneal administration. [] Conversely, intraperitoneal administration leads to significantly lower excretion of radioactivity compared to intravenous administration. []

A: Based on thin-layer chromatography, radioactivity, and bioautographic analysis of urine samples from mice treated with radiolabeled Amphotericin B methyl ester, no detectable de-esterification to Amphotericin B was observed, suggesting that the methyl ester form remains intact in vivo. []

A: Research in rhesus monkeys indicated that after intravenous administration, Amphotericin B methyl ester achieves 7.2 to 12.2 times higher concentrations in serum and 2.5 to 7.8 times higher concentrations in urine compared to Amphotericin B. [] Additionally, Amphotericin B methyl ester demonstrated a faster elimination rate from the central compartment (blood) than Amphotericin B. []

A: Amphotericin B methyl ester exhibits broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Blastomyces dermatitidis, and Histoplasma capsulatum, but its potency is generally slightly lower than Amphotericin B. [, , , ]

A: Research investigating the antiviral activity of Amphotericin B methyl ester against HIV-1 identified mutations in the cytoplasmic tail of the viral glycoprotein gp41 that confer resistance. [] These mutations are located within a highly conserved endocytosis motif, suggesting that the antiviral activity of Amphotericin B methyl ester involves interference with viral entry. []

ANone: The provided abstracts do not mention specific instances of cross-resistance between Amphotericin B methyl ester and other antifungal agents.

A: While generally considered less toxic than Amphotericin B, Amphotericin B methyl ester can still induce toxicity in animal models. [, , ] Studies in dogs and rats have shown that Amphotericin B methyl ester is less nephrotoxic than Amphotericin B, although it can still cause mild, transient increases in serum urea nitrogen and creatinine levels. [, ]

A: A study reported a high incidence of leukoencephalopathy (brain white matter disease) in patients treated with Amphotericin B methyl ester for various fungal infections. [] The severity of neurologic dysfunction and white matter degeneration correlated with the cumulative dose of Amphotericin B methyl ester administered. [] This finding underscores the need for further research and careful consideration of potential neurotoxic effects associated with Amphotericin B methyl ester use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131966.png)

![sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate](/img/structure/B131968.png)

![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)

![4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B131992.png)

![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)